molecular formula C18H19ClN2O4S B2955721 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 922080-02-2

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No. B2955721
M. Wt: 394.87
InChI Key: YLLFARGOJDGPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

5-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide, as part of a broader class of compounds, has been explored for its synthesis and characterization. Notably, compounds structurally related to this molecule have been synthesized to study their interactions with metals such as Zn(II), showcasing the potential for creating fluorescent complexes, although some derivatives exhibit weak or non-fluorescent behavior in solution. Such studies underline the importance of structural modifications in influencing the optical properties and complexation behaviors of these compounds (Kimber et al., 2003).

Antimicrobial Activities

Research into structurally similar sulfonamides has demonstrated significant antimicrobial properties. For instance, novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety were synthesized and shown to possess noteworthy antimicrobial activity, highlighting the potential of such compounds in therapeutic applications (Zareef et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Enzyme inhibition studies focusing on compounds with similar structural features to 5-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide have identified promising therapeutic potentials. For example, certain derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer’s (Abbasi et al., 2018).

Photocatalytic Applications

The photocatalytic properties of related compounds have been investigated, particularly in the degradation of nitroaromatic compounds in the presence of TiO2. This research opens avenues for environmental applications, such as the treatment of pollutants in water and air (Hakki et al., 2009).

properties

IUPAC Name

5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-3-21-15-7-6-14(10-12(15)4-9-18(21)22)20-26(23,24)17-11-13(19)5-8-16(17)25-2/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFARGOJDGPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

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